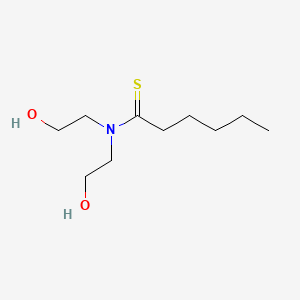
N,N-bis(2-hydroxyethyl)hexanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-hydroxyethyl)hexanethioamide: is an organic compound characterized by the presence of two hydroxyethyl groups attached to a hexanethioamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-hydroxyethyl)hexanethioamide typically involves the reaction of hexanethioamide with diethanolamine. The reaction is carried out under controlled conditions, often using a catalyst such as orthophosphoric acid to facilitate the process. The reaction is conducted at elevated temperatures, around 140°C, to ensure the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and purity. The use of continuous flow reactors and advanced monitoring systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: N,N-bis(2-hydroxyethyl)hexanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N,N-bis(2-hydroxyethyl)hexanethioamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound is used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals. Its properties make it suitable for use in formulations requiring stability and performance under various conditions.
Mecanismo De Acción
The mechanism by which N,N-bis(2-hydroxyethyl)hexanethioamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl groups facilitate binding to active sites, while the hexanethioamide backbone provides structural stability. This interaction can modulate the activity of enzymes or alter protein conformation, leading to specific biological effects .
Comparación Con Compuestos Similares
- N,N-bis(2-hydroxyethyl)oleamide
- N,N-bis(2-hydroxyethyl)dodecanamide
- N,N-bis(2-hydroxyethyl)oxamide
Comparison: N,N-bis(2-hydroxyethyl)hexanethioamide is unique due to the presence of the hexanethioamide backbone, which imparts distinct chemical properties compared to its analogs. For instance, N,N-bis(2-hydroxyethyl)oleamide and N,N-bis(2-hydroxyethyl)dodecanamide have different alkyl chain lengths, affecting their solubility and reactivity. N,N-bis(2-hydroxyethyl)oxamide, on the other hand, has a different functional group, leading to variations in its chemical behavior and applications .
Propiedades
Fórmula molecular |
C10H21NO2S |
|---|---|
Peso molecular |
219.35 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)hexanethioamide |
InChI |
InChI=1S/C10H21NO2S/c1-2-3-4-5-10(14)11(6-8-12)7-9-13/h12-13H,2-9H2,1H3 |
Clave InChI |
SPGKGWLEFYBENB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=S)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
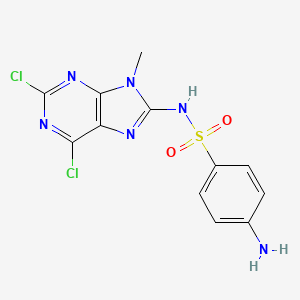

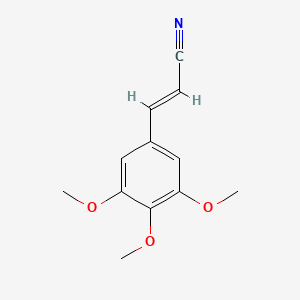
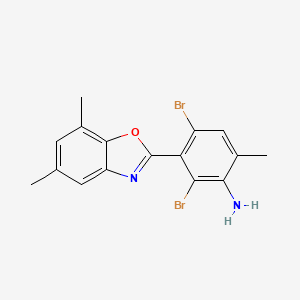
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
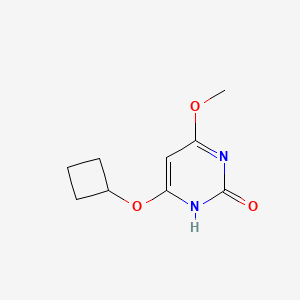
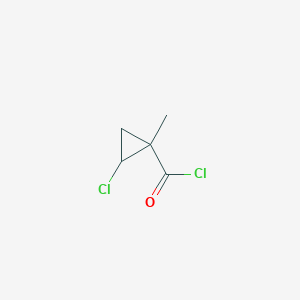
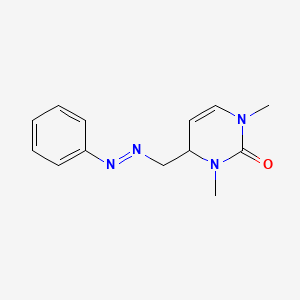
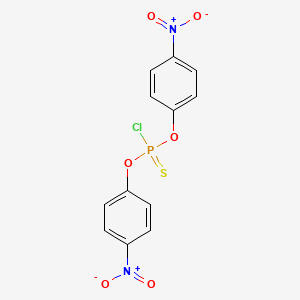
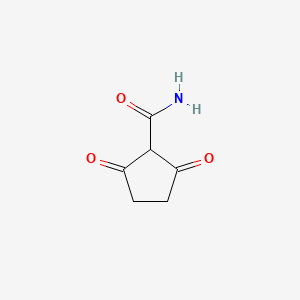
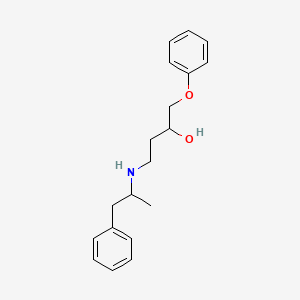
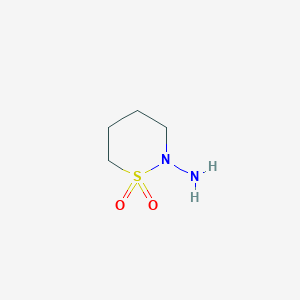
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
